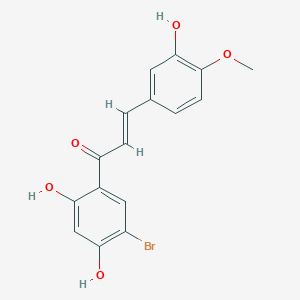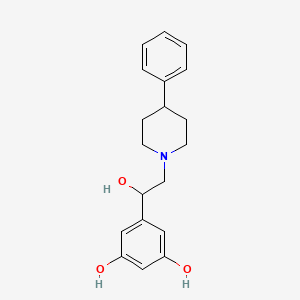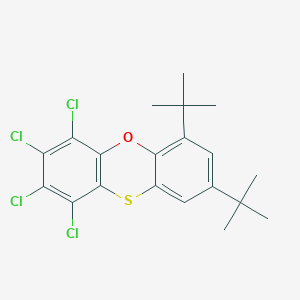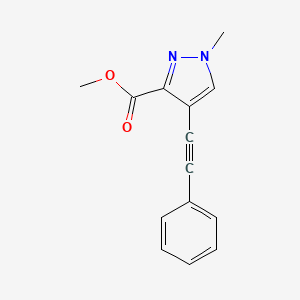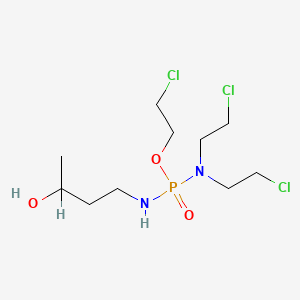
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxybutyl)-, (2-chloroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phosphorodiamidic acid and multiple chloroethyl and hydroxybutyl groups. Its chemical properties make it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester typically involves multiple steps, including the reaction of phosphorodiamidic acid with chloroethyl and hydroxybutyl reagents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to changes in its chemical structure.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce new functional groups, while reduction can lead to simpler compounds. Substitution reactions often result in derivatives with altered chemical and physical properties.
Scientific Research Applications
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound is used in the production of specialized materials and chemicals, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester include other phosphorodiamidic acid derivatives with different substituents. These compounds share some chemical properties but differ in their specific structures and reactivity.
Uniqueness
The uniqueness of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester lies in its combination of chloroethyl and hydroxybutyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
78218-80-1 |
|---|---|
Molecular Formula |
C10H22Cl3N2O3P |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
4-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]butan-2-ol |
InChI |
InChI=1S/C10H22Cl3N2O3P/c1-10(16)2-6-14-19(17,18-9-5-13)15(7-3-11)8-4-12/h10,16H,2-9H2,1H3,(H,14,17) |
InChI Key |
CWWJWDWXNZVPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNP(=O)(N(CCCl)CCCl)OCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


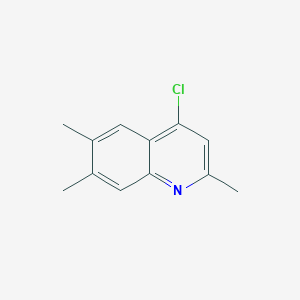
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
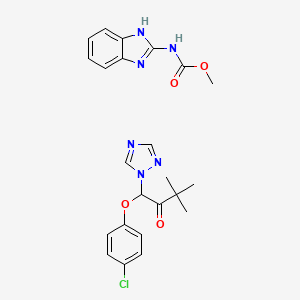
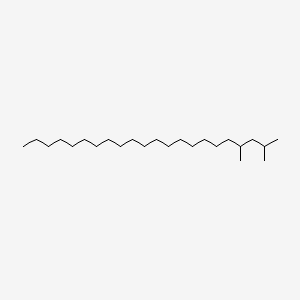
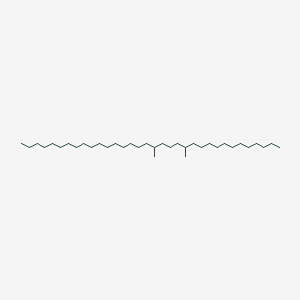
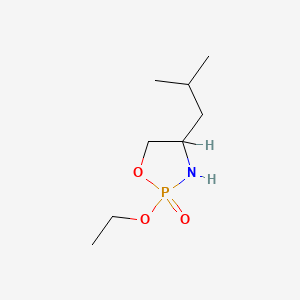
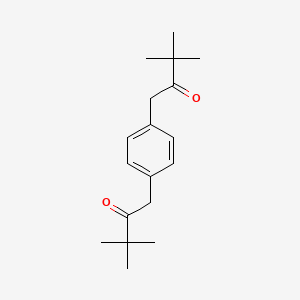
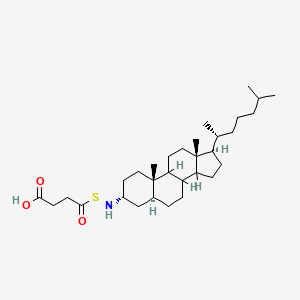
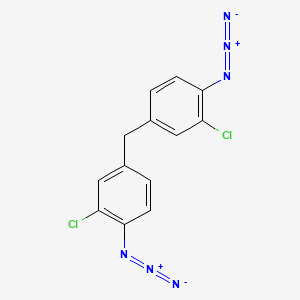
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
